1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid

Orthogonal Protection Piperazine Functionalization Solid-Phase Synthesis

Researchers attempting regioselective functionalization of piperazine-2-carboxylic acid without a protection scheme face complex mixtures of mono- and di-substituted byproducts. 1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid solves this via its orthogonally removable Cbz group, stable to acids yet cleaved cleanly by hydrogenolysis, enabling independent N-atom manipulation. • Eliminates non-selective side reactions; enables high-yield sequential derivatization of both nitrogen atoms. • Supplied as a white solid at ≥97% purity, minimizing in-house repurification. • Build conformational constraint into peptide therapeutics using standard coupling chemistry at the free carboxylic acid handle.

Molecular Formula C13H16N2O4
Molecular Weight 264.28 g/mol
CAS No. 129365-24-8
Cat. No. B143169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid
CAS129365-24-8
Molecular FormulaC13H16N2O4
Molecular Weight264.28 g/mol
Structural Identifiers
SMILESC1CN(C(CN1)C(=O)O)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C13H16N2O4/c16-12(17)11-8-14-6-7-15(11)13(18)19-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2,(H,16,17)
InChIKeyKEIDRYXLYCWVSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cbz-piperazine-2-carboxylic acid – Heterocyclic Building Block


1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid (CAS 129365-24-8), also designated as 1-Cbz-piperazine-2-carboxylic acid, is a heterobifunctional piperazine derivative . The compound features a piperazine core substituted with a free carboxylic acid at the 2-position and a benzyloxycarbonyl (Cbz) protecting group at the N1-position, with a molecular formula of C13H16N2O4 and a molecular weight of 264.28 g/mol . Commercially, it is supplied as a white crystalline solid with standard purities of 95–97% and is recommended for storage at 2–8°C protected from light . The compound's primary utility lies in its role as a versatile synthetic building block, where the orthogonally removable Cbz group and the free carboxylic acid handle enable selective, stepwise derivatization for the construction of complex pharmaceutical intermediates .

Why Cbz Protection Is Essential for Complex Syntheses


In multi-step medicinal chemistry campaigns, substituting 1-((benzyloxy)carbonyl)piperazine-2-carboxylic acid with a generic, unprotected piperazine-2-carboxylic acid, or even a differentially protected analog, introduces significant synthetic liabilities that compromise yield, purity, and operational efficiency. The unprotected parent molecule, piperazine-2-carboxylic acid, possesses two chemically distinct nitrogen atoms, making regioselective functionalization without a protection scheme virtually impossible, leading to complex mixtures of mono- and di-substituted byproducts . Conversely, while N-Boc-protected piperazine-2-carboxylic acids provide a single protected amine, they lack the orthogonal deprotection capability necessary for the independent manipulation of the piperazine core's two nitrogen atoms, a critical requirement for asymmetric synthesis of drug candidates [1]. The specific combination of a free carboxylic acid and a single, hydrogenolytically labile Cbz group on the target compound provides a unique balance of stability and selective deprotection orthogonal to acid-labile protecting groups like Boc, a feature not replicable by simple substitutions [2].

Quantitative Evidence for 1-Cbz-piperazine-2-carboxylic acid


Selective Cbz Deprotection Orthogonal to Boc

The target compound features a Cbz protecting group that is cleavable via catalytic hydrogenation (H2, Pd/C), a condition that leaves acid-labile Boc groups intact [1]. This stands in direct contrast to the unprotected parent molecule, piperazine-2-carboxylic acid (CAS 2762-32-5), which lacks any protective functionality and thus exhibits no regioselectivity, leading to uncontrolled poly-functionalization and complex product mixtures .

Orthogonal Protection Piperazine Functionalization Solid-Phase Synthesis

High-Yield Cbz Protection Synthetic Route

A well-defined synthetic route to the racemic 4-N-Cbz-piperazine-2-carboxamide precursor, which is a direct analog for the N1-Cbz compound, achieves a reproducible yield of 78–82% under optimized conditions (0-5°C in DCM with triethylamine as a base) . In contrast, the unprotected piperazine-2-carboxylic acid is not a practical building block for regioselective synthesis due to its free nitrogens, and thus no comparable, high-yielding, direct functionalization route exists that preserves both amine functionalities for subsequent use .

Synthetic Efficiency Piperazine Protection Process Chemistry

Predicted Low Bioconcentration Factor (BCF)

EPA CompTox Dashboard QSAR predictions for 1-[(benzyloxy)carbonyl]piperazine-2-carboxylic acid provide a quantitative bioconcentration factor (BCF) of 1.85 L/kg [1]. A BCF value below 100 L/kg is generally interpreted as indicating low potential for bioaccumulation in aquatic organisms. This quantitative environmental fate data is not readily available in public databases for many closely related, less-studied piperazine-2-carboxylic acid derivatives, providing a tangible data point for risk assessment and procurement compliance.

Environmental Fate QSAR Safety Profile

Commercial High Purity with Analytical Characterization

Multiple commercial suppliers provide 1-((benzyloxy)carbonyl)piperazine-2-carboxylic acid with a minimum purity specification of 95%, and in some cases, 97% . Furthermore, vendors like Bidepharm offer batch-specific quality control data, including NMR, HPLC, or GC analytical reports . This level of documented purity and available characterization data is not uniformly available for all piperazine-2-carboxylic acid analogs, particularly those synthesized in-house or procured from less rigorous sources, thereby reducing the need for costly and time-consuming pre-use purification and characterization.

Supply Chain Purity Assurance Analytical Chemistry

Application Scenarios for 1-Cbz-piperazine-2-carboxylic acid


Stepwise Asymmetric N-Substituted Piperazine Synthesis

In projects requiring the independent functionalization of the two nitrogen atoms on a piperazine ring, 1-((benzyloxy)carbonyl)piperazine-2-carboxylic acid is an essential starting material. Its Cbz group is stable under acidic conditions that would cleave a Boc group, but can be cleanly removed by hydrogenation . This orthogonality allows chemists to, for example, perform an amide coupling or reductive amination on the free carboxylic acid to introduce a first diversity element, then hydrogenolyze the Cbz group to liberate a secondary amine for a second diversification step, all while maintaining full control over the synthetic sequence .

Constrained Peptidomimetics & Protease Inhibitors

The piperazine-2-carboxylic acid core is a well-established motif for creating conformationally restricted amino acid analogs, which are crucial for modulating the activity and selectivity of peptide-based therapeutics, including HIV protease inhibitors and NMDA receptor antagonists . The 1-((benzyloxy)carbonyl)piperazine-2-carboxylic acid building block provides the necessary protected scaffold for incorporating this constraint into a peptide chain via standard coupling chemistry at the carboxylic acid terminus, followed by selective deprotection of the Cbz group to reveal the piperazine amine for further chain extension or macrocyclization .

Orthogonally Protected Piperazine Libraries

For medicinal chemistry groups tasked with generating diverse compound libraries around a piperazine core, 1-((benzyloxy)carbonyl)piperazine-2-carboxylic acid serves as a strategic, low-risk building block. Its commercial availability at high purity (≥95%) minimizes the need for in-house purification and characterization, thereby accelerating the library synthesis process . The orthogonal Cbz protection ensures that downstream reactions are selective and high-yielding, leading to libraries of compounds with well-defined structures and higher probabilities of generating meaningful structure-activity relationship (SAR) data .

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